molecular formula C22H23NO5S B11389817 2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 2,2-dimethylpropanoate

2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 2,2-dimethylpropanoate

Cat. No.: B11389817
M. Wt: 413.5 g/mol
InChI Key: BGCOZJDKPJHTSI-UHFFFAOYSA-N
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Description

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate is a complex organic compound with a unique structure that includes a benzothiazine ring system

Preparation Methods

The synthesis of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Medicine: It may be investigated for its potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity.

Comparison with Similar Compounds

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications.

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C22H23NO5S/c1-5-23-18(19(24)15-11-7-6-8-12-15)20(28-21(25)22(2,3)4)16-13-9-10-14-17(16)29(23,26)27/h6-14H,5H2,1-4H3

InChI Key

BGCOZJDKPJHTSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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